molecular formula C25H28N4O B2752965 2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1207026-44-5

2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No. B2752965
CAS RN: 1207026-44-5
M. Wt: 400.526
InChI Key: RPGASXFCEDMJJD-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has an indole ring, a benzimidazole ring, and a cyclohexyl ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and benzimidazole rings, the introduction of the methyl group on the benzimidazole ring, and the attachment of the cyclohexyl ring . The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and benzimidazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The cyclohexyl ring is not aromatic, but it is still relatively stable due to its cyclic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make it relatively rigid, which could affect its solubility and its interactions with biological targets .

Scientific Research Applications

Synthesis and Molecular Design

The discovery and synthesis of molecules similar to "2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide" involve complex chemical processes aimed at improving their solubility, selectivity, and potential therapeutic effects. For instance, Shibuya et al. (2018) described the synthesis of a compound identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity over ACAT-2. The molecular design included modifications to enhance aqueous solubility and oral absorption, presenting a potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Antioxidant Properties

Compounds containing the benzimidazole or indole moiety have been evaluated for their antimicrobial and antioxidant activities. Naraboli and Biradar (2017) synthesized compounds bearing benzimidazole, benzothiazole, and indole moieties, which exhibited potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity. This research highlights the therapeutic potential of such compounds in treating infectious diseases and mitigating oxidative stress (Naraboli & Biradar, 2017).

Anticancer Activity

The exploration of benzimidazole and related derivatives for their anticancer properties is an ongoing area of research. Nofal et al. (2014) investigated the synthesis of benzimidazole-thiazole derivatives, which showed promising anticancer activity against HepG2 and PC12 cancer cell lines. This suggests the potential of such compounds in the development of new anticancer therapies (Nofal et al., 2014).

Antioxidant Activity for Base Oil

Additionally, benzimidazole derivatives have been studied for their potential as antioxidants in industrial applications. Basta et al. (2017) prepared and evaluated benzimidazole derivatives as antioxidants for base stock oil, demonstrating their efficiency in improving the oxidation stability of the oil. This indicates the versatility of such compounds beyond pharmaceutical applications (Basta et al., 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, its chemical reactivity, and its biological activity. This could include studies to optimize its synthesis, investigations of its mechanism of action, and testing of its activity against various biological targets .

properties

IUPAC Name

2-indol-1-yl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c1-28-23-9-5-3-7-21(23)27-25(28)20-12-10-18(11-13-20)16-26-24(30)17-29-15-14-19-6-2-4-8-22(19)29/h2-9,14-15,18,20H,10-13,16-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGASXFCEDMJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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